{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
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Overview
Description
The compound {5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is a complex organic molecule that features a combination of furyl, pyrazolyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the synthesis might involve:
Preparation of 4-chloro-3-methylphenol: This can be achieved through chlorination of 3-methylphenol.
Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid.
Synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methanone: This step involves the reaction of 4-chloro-3-methylphenoxyacetic acid with furfural under acidic conditions.
Formation of the final compound: The final step involves the reaction of the intermediate with 4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound {5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving furyl and pyrazolyl groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone involves its interaction with specific molecular targets. The furyl and pyrazolyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Tolfenpyrad: A compound with a similar pyrazole structure used as an insecticide.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with potential biological activity.
Uniqueness
The uniqueness of {5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone lies in its combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C22H25ClN4O3 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H25ClN4O3/c1-16-11-18(3-5-20(16)23)29-15-19-4-6-21(30-19)22(28)27-9-7-26(8-10-27)14-17-12-24-25(2)13-17/h3-6,11-13H,7-10,14-15H2,1-2H3 |
InChI Key |
UHVSGXPGCZYIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CN(N=C4)C)Cl |
Origin of Product |
United States |
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